molecular formula C25H21N5O4 B11287839 [7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone

[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone

Cat. No.: B11287839
M. Wt: 455.5 g/mol
InChI Key: SHJFILJUMHSTBW-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with methoxyphenyl, phenyl, and nitrophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the methoxyphenyl, phenyl, and nitrophenyl groups can be carried out through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the substituted triazolopyrimidine with the methanone moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in various substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C25H21N5O4/c1-34-23-10-6-5-9-20(23)22-15-21(17-7-3-2-4-8-17)28(25-26-16-27-29(22)25)24(31)18-11-13-19(14-12-18)30(32)33/h2-14,16,21-22H,15H2,1H3

InChI Key

SHJFILJUMHSTBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(N(C3=NC=NN23)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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